

3-hydroxyisoxazole-5-carboxamide structural formula and properties

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Compound of Interest

Compound Name: 3-Hydroxyisoxazole-5-carboxamide

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An In-depth Technical Guide to **3-hydroxyisoxazole-5-carboxamide**: A Foundational Scaffold in Modern Drug Discovery

Abstract

3-Hydroxyisoxazole-5-carboxamide (CAS RN: 14016-01-4) is a pivotal heterocyclic compound that serves as a fundamental structural motif in medicinal chemistry.^{[1][2]} While not extensively documented for its intrinsic biological activity, its true significance lies in its role as a versatile and highly functionalized building block for the synthesis of a diverse array of pharmacologically active agents. The isoxazole ring system, characterized by a weak N-O bond, offers unique chemical reactivity that can be strategically exploited in synthetic design.^[3] This guide provides a comprehensive technical overview of the structural formula, physicochemical properties, synthesis, and chemical reactivity of **3-hydroxyisoxazole-5-carboxamide**. Furthermore, it delves into the pharmacological importance of the isoxazole-carboxamide scaffold through in-depth case studies on its application in the development of anti-inflammatory (COX-2 inhibitors) and anticancer agents, complete with mechanistic pathways and quantitative data from key derivatives. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable scaffold in their therapeutic programs.

Part 1: Molecular Profile and Physicochemical Properties

Structural Formula

The molecular structure of **3-hydroxyisoxazole-5-carboxamide** consists of a five-membered isoxazole ring substituted with a hydroxyl group at the 3-position and a carboxamide group at the 5-position.

- Molecular Formula: C₄H₄N₂O₃[\[1\]](#)
- Molecular Weight: 128.09 g/mol [\[1\]](#)
- IUPAC Name: 3-hydroxy-1,2-oxazole-5-carboxamide
- CAS Registry Number: 14016-01-4[\[1\]](#)[\[2\]](#)[\[4\]](#)[\[5\]](#)

Physicochemical Properties

Specific experimental data for **3-hydroxyisoxazole-5-carboxamide** is sparse in peer-reviewed literature, reflecting its primary use as a synthetic intermediate. However, the properties of closely related analogs provide valuable context for its expected characteristics.

Property	3-hydroxyisoxazole-5-carboxamide	Methyl 3-hydroxyisoxazole-5-carboxylate (Analog)	3-hydroxyisoxazole-5-carboxylic acid (Analog)
CAS Number	14016-01-4[1]	10068-07-2[6][7]	13626-60-3
Appearance	Data not available (Expected to be a solid)	Light Yellow or White Crystalline Powder[7]	Data not available
Melting Point	Data not available	160-163 °C[7]	~265 °C
Solubility	Data not available	Soluble in Chloroform, Ethanol, Ether, Ethyl Acetate, Methanol[7]	Data not available
pKa (Predicted)	Data not available	11.25 ± 0.40[7]	Data not available

Spectral Characterization Profile (Anticipated)

While experimental spectra for the title compound are not publicly available, its structure allows for the confident prediction of key spectroscopic features essential for its identification and characterization.

- ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the amide protons (-CONH₂), which may appear as one or two broad singlets depending on the solvent and rate of exchange. A sharp singlet corresponding to the lone proton on the isoxazole ring (at the 4-position) would be expected in the aromatic region. The hydroxyl proton (-OH) signal may be broad and its chemical shift highly dependent on solvent and concentration.
- ¹³C NMR: The carbon NMR spectrum should display four unique signals corresponding to the four carbon atoms in the molecule. Key signals would include those for the two carbonyl carbons (one from the carboxamide and one at the 3-position of the ring, which exists in tautomeric equilibrium with the enol), and two distinct signals for the sp²-hybridized carbons of the isoxazole ring.
- Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong absorption bands corresponding to the C=O stretching vibrations of the amide group (typically around

1650-1680 cm^{-1}). N-H stretching vibrations from the primary amide would appear as one or two bands in the 3200-3400 cm^{-1} region. A broad O-H stretch from the hydroxyl group would also be expected around 3200-3600 cm^{-1} .

- Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M^+) corresponding to its molecular weight of 128.09. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of $\text{C}_4\text{H}_4\text{N}_2\text{O}_3$.

Part 2: Synthesis and Chemical Reactivity

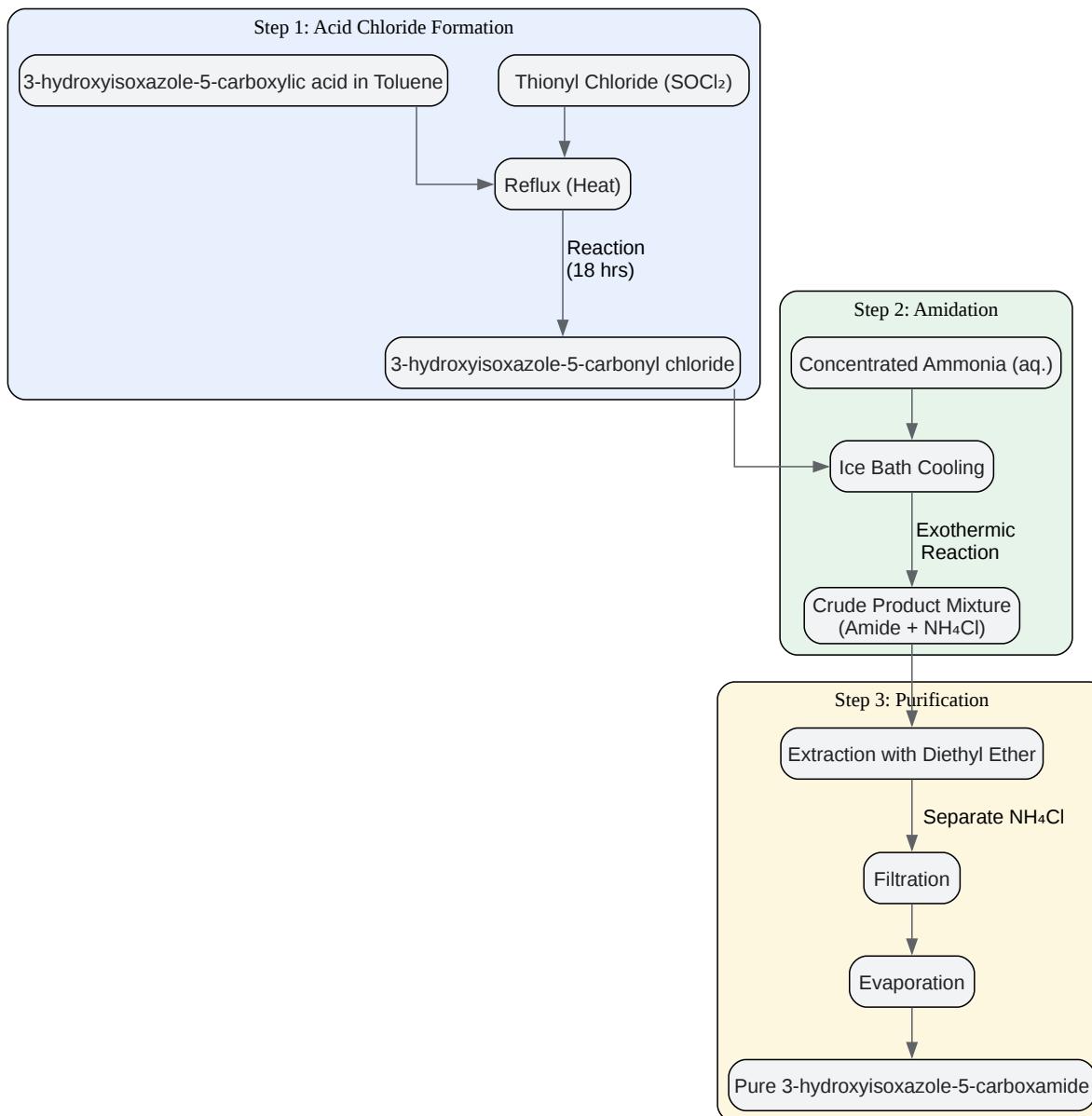
Core Synthesis Strategy

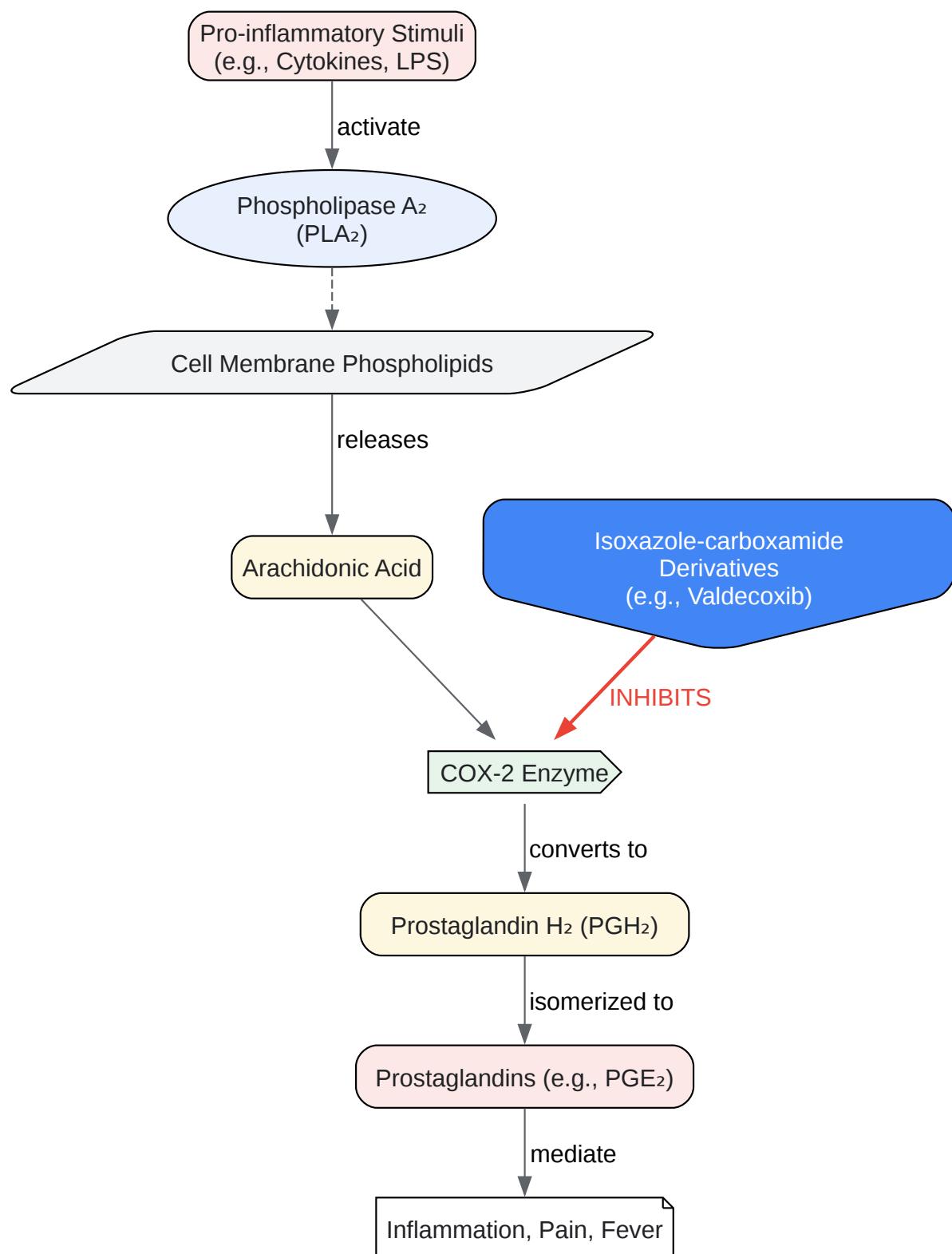
The most direct and logical synthesis of **3-hydroxyisoxazole-5-carboxamide** proceeds from its corresponding carboxylic acid precursor, 3-hydroxyisoxazole-5-carboxylic acid. This strategy involves two key transformations: the activation of the carboxylic acid, typically by conversion to an acid chloride, followed by amidation. This approach is well-established for the synthesis of primary amides from carboxylic acids.

Experimental Protocol (Representative)

The following protocol is adapted from established methodologies for the synthesis of isoxazole carboxamides, particularly from U.S. Patent 3,397,209.^[8] This serves as a self-validating system where successful formation of the intermediate acid chloride is requisite for the final amidation step.

Workflow for the Synthesis of **3-hydroxyisoxazole-5-carboxamide**



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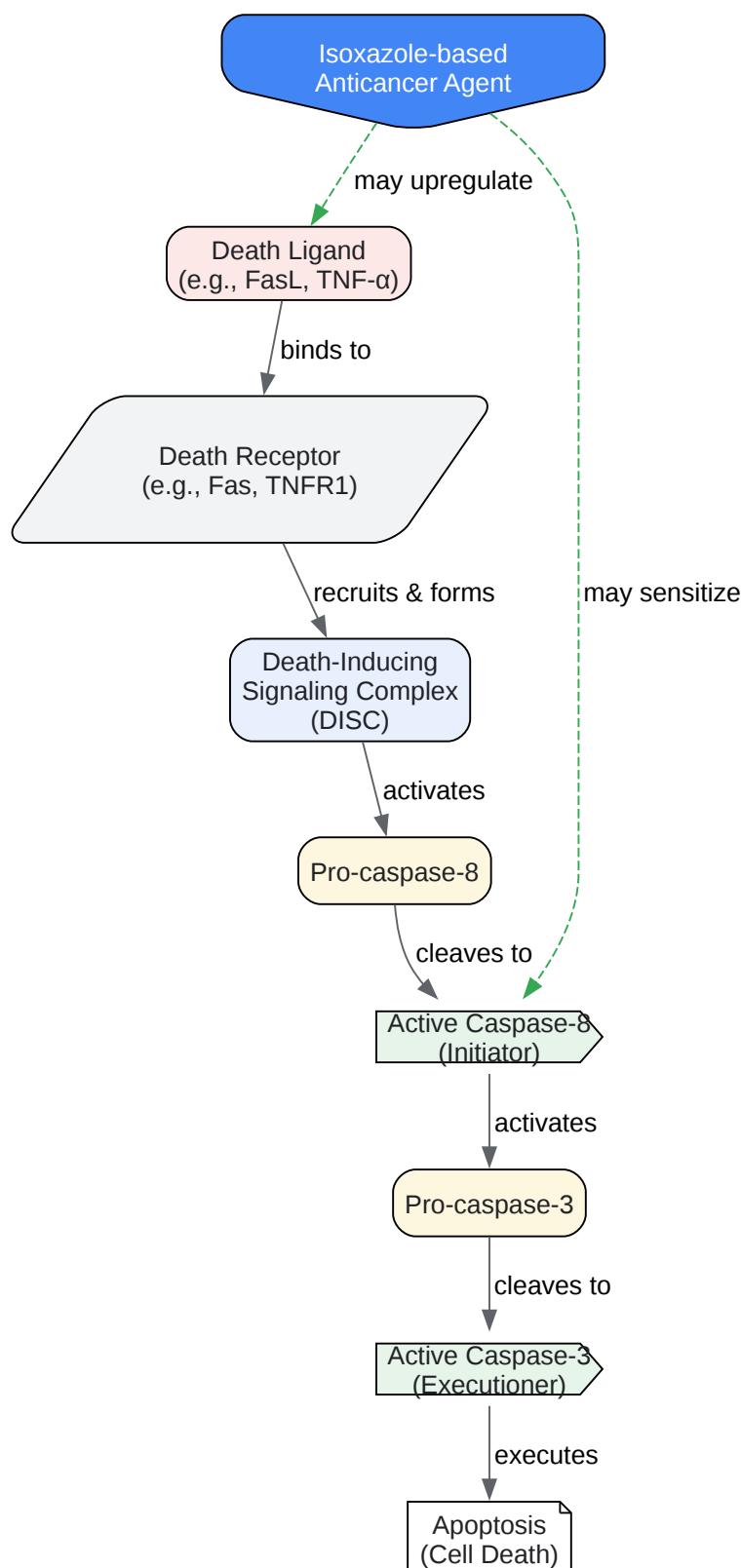
Caption: The COX-2 signaling pathway and the point of intervention for isoxazole inhibitors.

Quantitative Activity of Representative Isoxazole COX Inhibitors

Compound	Target	IC ₅₀	Selectivity Ratio (COX-1/COX-2)	Reference
A13 (a chloro-phenyl-isoxazole-carboxamide)	COX-1	64 nM	4.63	[9][10]
COX-2		13 nM	[9][10]	
Valdecoxib	COX-2	50 nM	High	[11]

Case Study: Anticancer Activity

Numerous isoxazole-carboxamide derivatives have demonstrated potent antiproliferative and cytotoxic activity against various cancer cell lines. [11] Their mechanisms of action are diverse, but a common theme is the induction of programmed cell death (apoptosis) and the inhibition of key cell survival signaling pathways. For instance, N-(4-chlorophenyl)-5-carboxamidyl isoxazole has been shown to down-regulate the phosphorylation of STAT3, a critical transcription factor often overactive in cancer, and induce necrosis in colon cancer cells. [11] The Extrinsic (Death Receptor) Apoptosis Pathway

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Caption: The extrinsic apoptosis pathway, a target for isoxazole-based anticancer agents. [12][13][14][15] Anticancer Activity of a Representative Isoxazole Derivative

Compound	Cell Line	IC ₅₀	Mechanism	Reference
Compound 3 (N-(4-chlorophenyl)-5-carboxamidyl isoxazole)	Colon 38 (Mouse)	2.5 µg/mL	STAT3 Inhibition, Necrosis	[11]
CT-26 (Mouse)	2.5 µg/mL	STAT3 Inhibition, Necrosis	[11]	

Conclusion and Future Perspectives

3-Hydroxyisoxazole-5-carboxamide represents a quintessential example of a small molecule with immense synthetic potential. While its own pharmacological profile remains to be fully elucidated, its value as a foundational scaffold for constructing potent and selective therapeutic agents is undisputed. The chemical tractability of its functional groups and the unique reactivity of the isoxazole core have enabled its incorporation into a multitude of drug candidates targeting inflammation, cancer, and other diseases. Future research will likely focus on developing more efficient and greener synthetic routes to this and related scaffolds, as well as exploring its utility in novel therapeutic modalities such as targeted protein degraders and covalent inhibitors. The continued exploration of the chemical space around the isoxazole-carboxamide core promises to yield the next generation of innovative medicines.

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